molecular formula C8H12O2 B102840 Methyl 1-cyclohexene-1-carboxylate CAS No. 18448-47-0

Methyl 1-cyclohexene-1-carboxylate

Cat. No.: B102840
CAS No.: 18448-47-0
M. Wt: 140.18 g/mol
InChI Key: KXPWRCPEMHIZGU-UHFFFAOYSA-N
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Description

Methyl 1-cyclohexene-1-carboxylate: is an organic compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol . It is a clear, colorless liquid with a boiling point of 190-192°C and a density of 1.028 g/mL at 20°C . This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 1-cyclohexene-1-carboxylate can be synthesized through several methods. One common method involves the esterification of 1-cyclohexene-1-carboxylic acid with methanol in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of heterogeneous catalysts can also be employed to facilitate the esterification reaction and improve the overall process economics .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-cyclohexene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 1-cyclohexene-1-carboxylate is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-cyclohexene-1-carboxylate involves its reactivity as an ester. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. Additionally, the compound can participate in various organic reactions, such as nucleophilic acyl substitution , where the ester group is replaced by a nucleophile .

Comparison with Similar Compounds

  • 1-Cyclohexene-1-carboxylic acid
  • Methyl cyclohexanecarboxylate
  • 3-Cyclohexene-1-carboxylic acid
  • 1-Methylcyclohexene

Uniqueness: Methyl 1-cyclohexene-1-carboxylate is unique due to its specific structure, which combines the reactivity of an ester with the stability of a cyclohexene ring. This makes it a valuable intermediate in organic synthesis and a versatile compound for various chemical transformations .

Properties

IUPAC Name

methyl cyclohexene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-10-8(9)7-5-3-2-4-6-7/h5H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPWRCPEMHIZGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171580
Record name Methyl cyclohex-1-ene-1-carboxylate
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Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18448-47-0
Record name 1-Cyclohexene-1-carboxylic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18448-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl cyclohex-1-ene-1-carboxylate
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Record name Methyl cyclohex-1-ene-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl cyclohex-1-ene-1-carboxylate
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Synthesis routes and methods I

Procedure details

1-(2-Cyclohexen-1-yl)-2,2,2-trichloroethanol (20 g; 87.3 m. moles) was added to a solution of cupric chloride dihydrate (0.25 g; 1.47 m. moles) and a 1,10-phenanthroline hydrate (0.75 g; 3.8 m. moles) in methanol (150 ml). A rapid stream of oxygen was passed through the vigorously stirred solution and a solution of sodium (2.5 g; 108.5 m. moles) in methanol (50 ml) was added over a period of 41/4 hours. A solution of cupric chloride dihydrate (0.125 g; 0.733 m. moles) and 1,10-phenanthroline hydrate (0.375 g; 1.9 m. moles) in methanol (10 ml) was then added and the reaction allowed to proceed for a further 11/4 hours at a temperature of 20°-25° C. The reaction mixture was poured into ice-cold dilute hydrochloric acid, extracted with ether (4×100 ml) and the combined extracts washed twice with dilute aqueous sodium carbonate. The dried (MgSO4) extract was evaporated and the residue distilled to give a mixture of methyl 2-cyclohexene-1-carboxylate and methyl 1-cyclohexene-1-carboxylate (7.2 g; yield 59%), b.p. 80°-85° C./12 mm, containing about 90% of the former as indicated by G.L.C.
Quantity
0.75 g
Type
catalyst
Reaction Step One
Name
1-(2-Cyclohexen-1-yl)-2,2,2-trichloroethanol
Quantity
20 g
Type
reactant
Reaction Step Two
[Compound]
Name
cupric chloride dihydrate
Quantity
0.25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.5 g
Type
reactant
Reaction Step Four
[Compound]
Name
41
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
[Compound]
Name
cupric chloride dihydrate
Quantity
0.125 g
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
0.375 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
150 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

Methyl 2-cyclohexene-1-carboxylate (4.0 g; 28.5 m. moles) was added to a solution of sodium (0.73 g; 31.7 m. moles) in methanol (20 ml) and the mixture was allowed to stand at room temperature for a period of 21/2 hours. The mixture was poured into dilute hydrochloric acid, extracted with ether (4×25 ml) and the combined extracts washed with dilute aqueous sodium carbonate and then water. The dried (MgSO4) extract was evaporated and the residue distilled to give methyl 1-cyclohexene-1-carboxylate (3.5 g; yield 87.5%), b.p. 84° C./15 mm.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
21
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1-cyclohexene-1-carboxylate
Reactant of Route 2
Methyl 1-cyclohexene-1-carboxylate
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Methyl 1-cyclohexene-1-carboxylate
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Methyl 1-cyclohexene-1-carboxylate
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Methyl 1-cyclohexene-1-carboxylate
Reactant of Route 6
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Methyl 1-cyclohexene-1-carboxylate
Customer
Q & A

Q1: Can Methyl 1-cyclohexene-1-carboxylate be used in the synthesis of natural products?

A: Yes, this compound has proven valuable in the synthesis of complex molecules, including natural products. For instance, researchers successfully employed this compound in a formal total synthesis of trichodiene. [] The synthesis involved a photochemical [2+2] cycloaddition between this compound and 3-methylcyclohex-2-enone, followed by strategic skeletal rearrangements and functional group modifications. [] This demonstrates the potential of this compound as a building block in organic synthesis, particularly for constructing complex ring systems found in natural products.

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